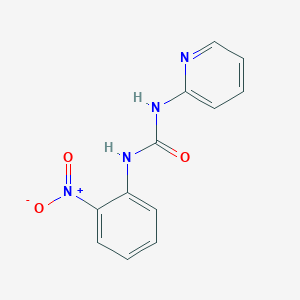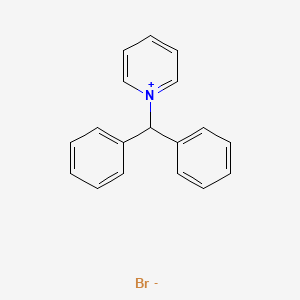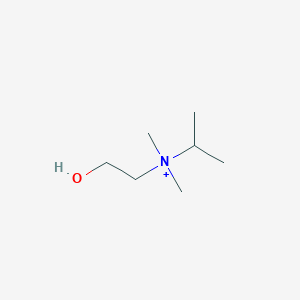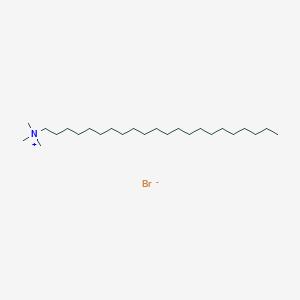
1-Docosanaminium, N,N,N-trimethyl-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Docosanaminium, N,N,N-trimethyl-, bromide is a quaternary ammonium compound with the molecular formula C25H54BrN. It is known for its surfactant properties and is commonly used in various industrial and scientific applications. This compound is characterized by its long alkyl chain and a positively charged nitrogen atom, making it effective in reducing surface tension and acting as an antistatic agent .
Vorbereitungsmethoden
The synthesis of 1-Docosanaminium, N,N,N-trimethyl-, bromide typically involves the quaternization of docosylamine with methyl bromide. The reaction is carried out under controlled conditions to ensure the complete conversion of the amine to the quaternary ammonium salt. The general reaction scheme is as follows:
Docosylamine+Methyl Bromide→1-Docosanaminium, N,N,N-trimethyl-, bromide
Industrial production methods often involve the use of large-scale reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are optimized for maximum yield and purity .
Analyse Chemischer Reaktionen
1-Docosanaminium, N,N,N-trimethyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions such as chloride or sulfate under appropriate conditions.
Oxidation and Reduction: While the long alkyl chain is relatively inert, the quaternary ammonium group can participate in redox reactions under specific conditions.
Hydrolysis: In the presence of strong acids or bases, the compound can undergo hydrolysis, leading to the breakdown of the quaternary ammonium structure.
Common reagents used in these reactions include halide salts, oxidizing agents, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Docosanaminium, N,N,N-trimethyl-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.
Medicine: Investigated for its potential use in antimicrobial formulations due to its surfactant properties.
Industry: Utilized as an antistatic agent in the production of plastics and textiles, and as an emulsifier in various formulations
Wirkmechanismus
The mechanism of action of 1-Docosanaminium, N,N,N-trimethyl-, bromide primarily involves its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the positively charged quaternary ammonium group interacts with negatively charged surfaces. This dual interaction reduces surface tension and stabilizes emulsions. In biological systems, the compound can disrupt cell membranes, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
1-Docosanaminium, N,N,N-trimethyl-, bromide is similar to other quaternary ammonium compounds such as:
N,N,N-Trimethyl-1-docosanaminium chloride: Similar structure but with a chloride ion instead of bromide.
Behentrimonium chloride: Another quaternary ammonium compound with a similar long alkyl chain but different applications in cosmetics and personal care products.
The uniqueness of this compound lies in its specific bromide ion, which can influence its reactivity and interactions in various applications .
Eigenschaften
CAS-Nummer |
21396-56-5 |
|---|---|
Molekularformel |
C25H54BrN |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
docosyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C25H54N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(2,3)4;/h5-25H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CDIPRYKTRRRSEM-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


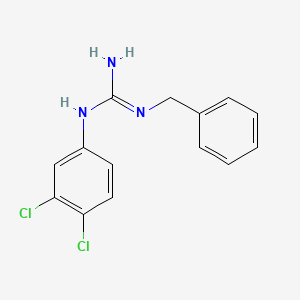
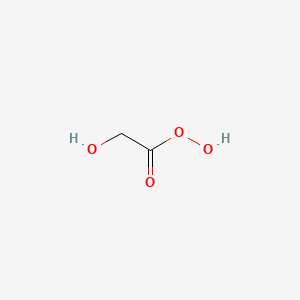
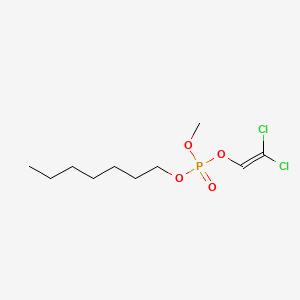

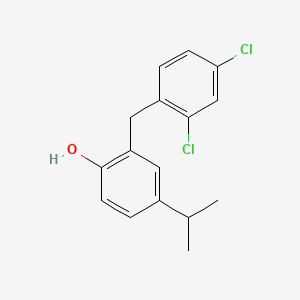
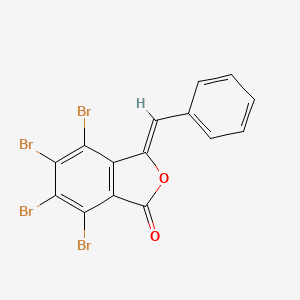
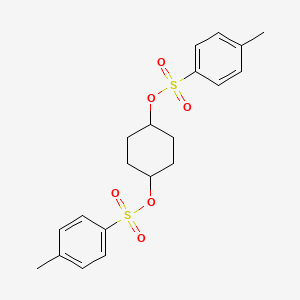
![1-[(Propan-2-yl)amino]-3-{4-[(prop-2-en-1-yl)oxy]phenoxy}propan-2-ol](/img/structure/B14709161.png)
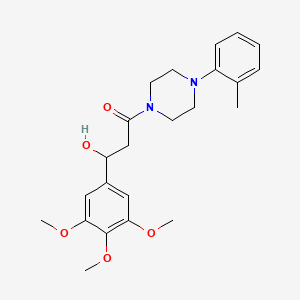
![3-Oxabicyclo[4.2.0]octane-2,4-dione](/img/structure/B14709187.png)
